N1-(2-cyanophenyl)-N2-(2-(diethylamino)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(diethylamino)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-3-19(4-2)10-9-17-14(20)15(21)18-13-8-6-5-7-12(13)11-16/h5-8H,3-4,9-10H2,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDUYEAIDBNENZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(2-(diethylamino)ethyl)oxalamide typically involves the reaction of 2-cyanophenylamine with diethylaminoethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(2-(diethylamino)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(2-(diethylamino)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(diethylamino)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyanophenyl and diethylaminoethyl groups allows for specific interactions with biological macromolecules, influencing pathways related to cell growth and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
The following analysis compares the target compound with analogs in terms of substituent effects, biological activity, synthesis, and regulatory status.
Key Observations :
- Substituent Position Matters: The 2-cyanophenyl group in the target compound differs from 3-cyanophenyl (Compound 22) and dimethoxybenzyl groups (S336/S5456). The ortho-cyano placement may sterically hinder metabolic enzymes or receptor interactions.
- Diethylaminoethyl vs.
- CYP Inhibition: S5456’s moderate CYP3A4 inhibition contrasts with S336’s safety profile, underscoring how minor substituent changes (2,3- vs. 2,4-dimethoxy) impact enzyme interactions .
Toxicological and Regulatory Profiles
- S336: Approved globally with a high safety margin (500 million times exposure limit). Metabolism involves hydrolysis to non-toxic fragments .
- S5456: Limited data; CYP inhibition noted but deemed non-critical (<50% in definitive assays) .
- Target Compound: No direct toxicity data.
Biological Activity
N1-(2-cyanophenyl)-N2-(2-(diethylamino)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, interactions, and therapeutic implications based on diverse research findings.
Molecular Structure and Properties
This compound features a unique combination of functional groups, including a cyanophenyl moiety and diethylaminoethyl groups linked through an oxalamide backbone. This structural configuration enhances its solubility and reactivity, making it a candidate for various biological applications.
Key Structural Features
- Cyanophenyl Group : Contributes to the compound's electronic properties and potential interactions with biological targets.
- Diethylaminoethyl Moiety : Enhances solubility and may facilitate interactions with cellular receptors or enzymes.
- Oxalamide Backbone : Provides stability and rigidity, which can influence binding affinity to biological molecules.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may interact with cancer cell lines, potentially inhibiting tumor growth. For instance, related compounds have shown significant effects against Ehrlich ascites carcinoma (EAC) cells, indicating a possible pathway for anticancer drug development .
- Antioxidant Activity : The compound's structure allows it to participate in redox reactions, which may confer protective effects against oxidative stress in cells .
- Enzyme Inhibition : The diethylamino groups may facilitate interaction with various enzymes, influencing metabolic pathways relevant to disease mechanisms.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways, modulating their activity.
- Enzymatic Interactions : It might inhibit or activate enzymes critical for cellular processes, thereby influencing cell proliferation and apoptosis.
- Oxidative Stress Modulation : By acting as an antioxidant, it could reduce cellular damage caused by reactive oxygen species.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Description | Unique Features |
|---|---|---|
| N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide | Similar structure but lacks the diethylamino group | May exhibit different reactivity and solubility |
| N1,N2-Bis(2-(diethylamino)ethyl)oxalamide | Contains two diethylamino groups | Unique due to its lack of the cyanophenyl group |
| N1-(2-cyanophenyl)-N2-(2-thiophen-3-yl)ethyl)oxalamide | Contains a thiophene instead of a diethylamino group | Alters chemical properties and potential applications |
Case Studies and Research Findings
Recent studies have highlighted the biological potential of related compounds in vivo:
- Ehrlich Ascites Carcinoma Study :
- Antioxidant Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
